Synthetic Efficiency: Orthogonal Reactivity Advantage over 5-Bromo-2-iodopyrimidine
The target compound enables a divergent synthesis strategy with superior step-economy compared to the simpler precursor 5-bromo-2-iodopyrimidine (comparator). Starting from 5-bromo-2-iodopyrimidine, a Sonogashira coupling at the more reactive 5-iodo position installs the phenylethynyl group, yielding the target compound in a single step [1]. This intermediate is then poised for a subsequent Suzuki coupling at the 2-position. In contrast, using 5-bromo-2-iodopyrimidine directly for a Suzuki reaction first would require chemoselectivity that is not a reliable feature of the substrate, risking complex mixtures. The use of the target compound thus guarantees a single, predictable reaction outcome, directly impacting the yield and purity of advanced intermediates. The synthesis of the potent mGlu5 NAM 17b (IC50=10.8 nM) and PAM 16b (EC50=14.3 nM) was enabled by this precise, sequential functionalization strategy [2].
| Evidence Dimension | Synthetic Step-Count for Advanced mGlu5 Modulators |
|---|---|
| Target Compound Data | 2 steps from 5-bromo-2-iodopyrimidine to final drug candidates (via target compound) |
| Comparator Or Baseline | Generic 2,5-dihalopyrimidine route: ≥3 steps with a non-selective first step and lower overall yield. |
| Quantified Difference | Estimated saving of 1 synthetic step and improved yield profile due to guaranteed chemoselectivity in the final step. |
| Conditions | Palladium-catalyzed cross-coupling sequences as described in J. Med. Chem. 2009 and US Patent 9,199,971. |
Why This Matters
This translates directly into lower costs, higher throughput for SAR studies, and faster access to in vivo candidates, a key driver in pharmaceutical procurement.
- [1] Jaeschke, G., et al. Arylethynyl pyrimidines as mGluR5 allosteric modulators. US Patent 9,199,971 B2, 2015. View Source
- [2] Sharma, S., et al. Discovery of Molecular Switches that Modulate Modes of mGlu5 Pharmacology In Vitro and In Vivo Within a Series of Functionalized, Regioisomeric 2- and 5-(Phenylethynyl) Pyrimidines. J. Med. Chem. 2009, 52, 14, 4103–4106. View Source
